tert-Butyl 12-aminododecanoate tert-Butyl 12-aminododecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633112
InChI: InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCN
Molecular Formula: C16H33NO2
Molecular Weight: 271.44 g/mol

tert-Butyl 12-aminododecanoate

CAS No.:

Cat. No.: VC13633112

Molecular Formula: C16H33NO2

Molecular Weight: 271.44 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 12-aminododecanoate -

Specification

Molecular Formula C16H33NO2
Molecular Weight 271.44 g/mol
IUPAC Name tert-butyl 12-aminododecanoate
Standard InChI InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3
Standard InChI Key UDVHMOWZIFLAOE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCN
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCCCCCN

Introduction

Chemical Structure and Properties

Tert-butyl 12-aminododecanoate (C₁₆H₃₃NO₂) is derived from 12-aminododecanoic acid via esterification with tert-butyl alcohol or tert-butyl chloride. Its hydrochloride salt (C₁₆H₃₄ClNO₂) is commonly used to enhance stability. Key properties include:

  • Molecular Weight: 271.44 g/mol (free ester); 307.9 g/mol (hydrochloride salt).

  • Physical State: White to off-white solid with a melting point of 185–187°C.

  • Amphiphilic Nature: Combines hydrophobic tert-butyl and hydrophilic amino groups, enabling interactions with lipid membranes and polar environments.

The tert-butyl ester group serves as a protecting moiety for the amino group, preventing unwanted reactions during synthesis while maintaining solubility in organic solvents .

Synthesis Methods

Chemical Synthesis

The primary method involves esterification of 12-aminododecanoic acid with tert-butyl alcohol or tert-butyl chloride under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) :

  • Esterification:

    12-aminododecanoic acid+tert-butyl alcoholH+tert-butyl 12-aminododecanoate+H2O\text{12-aminododecanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{H}^+} \text{tert-butyl 12-aminododecanoate} + \text{H}_2\text{O}

    This reaction typically requires reflux conditions for optimal yield .

  • Industrial-Scale Production:
    Continuous flow reactors and peptide coupling reagents (e.g., TBTU) are employed to improve efficiency and purity.

Alternative Synthetic Routes

  • Enzyme Cascades: Linoleic acid is converted to 12-aminododecenoic acid via lipoxygenase, hydroperoxide lyase, and transaminase, achieving up to 12% conversion .

  • Biosynthesis: Engineered Escherichia coli strains produce ω-aminododecanoic acid (a related monomer) from glucose, yielding 471.5 mg/L under optimized conditions .

  • Renewable Feedstocks: Vernolic acid (epoxidized fatty acid from Vernonia galamensis) serves as a precursor for 12-aminododecanoic acid, reducing dependence on petrochemicals .

Applications

Polymer Chemistry

Tert-butyl 12-aminododecanoate is a key precursor for nylon-12, a high-performance polyamide used in automotive, medical, and industrial applications . Its role includes:

  • Monomer for Condensation Polymerization: Reacts with adipic acid to form nylon-12 via polycondensation.

  • Material Tailoring: Incorporation of additives enhances mechanical and thermal properties for niche applications (e.g., hydraulic systems, offshore pipelines) .

Drug Delivery Systems

The compound’s amphiphilic nature enables its use as a spacer or linker in bioconjugates:

ApplicationMechanismExample
Antitumor VaccinesConjugation with MUC1 glycopeptidesEnhanced immune response against cancer
Cell ImagingPolycationic adamantane-based dendronsFluorescence imaging of cellular targets
Targeted TherapeuticsPhthalocyanine-peptide conjugatesEGFR-targeted fluorescence agents

Biological Interactions

  • Antimicrobial Activity: Disrupts bacterial membranes due to hydrophobic interactions (e.g., E. coli MIC: 32 µg/mL).

  • Metal Ion Complexation: Forms stable complexes with transition metals, relevant for catalysis and material science.

Comparison with Analogues

CompoundStructureApplications
Methyl 12-aminododecanoateMethyl ester groupPeptide synthesis, polymer intermediates
Ethyl 12-aminododecanoateEthyl ester groupLipid-based drug delivery systems
tert-Butyl 10-aminodecanoateShorter C10 chainAnticancer peptide mimetics

Tert-butyl 12-aminododecanoate’s longer chain and tert-butyl group enhance stability and solubility in non-polar solvents compared to shorter-chain analogues.

Research Findings

Enzymatic and Biosynthetic Advances

  • Three-Enzyme Cascades: Lipoxygenase, hydroperoxide lyase, and transaminase achieve 59% conversion of 12-oxododecenoic acid to 12-aminododecenoic acid .

  • Directed Evolution of P450 Enzymes: Engineered P450 variants improve electron transfer efficiency, yielding 2.02 g/L ω-aminododecanoic acid (93.6% yield) .

Photosensitization and Drug Delivery

Derivatives of tert-butyl 12-aminododecanoate enhance photosensitization under UV light, enabling applications in photodynamic therapy.

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